molecular formula C16H13NO3 B11855056 2-(1-Phenylethoxy)isoindoline-1,3-dione

2-(1-Phenylethoxy)isoindoline-1,3-dione

Cat. No.: B11855056
M. Wt: 267.28 g/mol
InChI Key: JVEOQDUSILEZTQ-UHFFFAOYSA-N
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Description

2-(1-Phenylethoxy)isoindoline-1,3-dione is a chemical compound based on the isoindoline-1,3-dione (phthalimide) scaffold, a structure of high significance in medicinal chemistry and drug discovery . This specific derivative is offered for research purposes as a building block and intermediate for the synthesis of novel bioactive molecules. Compounds featuring the isoindoline-1,3-dione core have been extensively investigated and demonstrate a broad spectrum of pharmacological activities in preclinical research. These activities include serving as a key scaffold for developing anti-inflammatory and analgesic agents by modulating pathways such as cyclooxygenase (COX) inhibition . Furthermore, the phthalimide moiety is a recognized pharmacophore in neuropharmacology, with derivatives being explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease research . Other prominent research directions for this class of compounds include the design of anticonvulsant and anticancer agents , as well as the development of molecular hybrids that release gaseous transmitters like hydrogen sulfide . The incorporation of the phenylethoxy substituent in this compound may influence its lipophilicity and electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this For Research Use Only (RUO) product to explore new therapeutic candidates in areas such as inflammation, neuropathic pain, and central nervous system disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(1-phenylethoxy)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO3/c1-11(12-7-3-2-4-8-12)20-17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11H,1H3

InChI Key

JVEOQDUSILEZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 1 Phenylethoxy Isoindoline 1,3 Dione and Its Analogues

Conventional Synthetic Routes for N-Alkoxyphthalimides

Traditional methods for the synthesis of N-alkoxyphthalimides have long relied on foundational reactions in organic chemistry, providing robust and well-understood pathways to these molecules.

Modified Gabriel Synthesis from N-Hydroxyphthalimide and Alcohols

The Gabriel synthesis, a classic method for preparing primary amines from alkyl halides, has been adapted for the synthesis of N-alkoxyphthalimides. nrochemistry.comwikipedia.org In this modified approach, N-hydroxyphthalimide (NHPI) is used as the nucleophile instead of potassium phthalimide (B116566). The reaction typically proceeds via a Mitsunobu reaction, where an alcohol is activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nrochemistry.com

This method allows for the direct coupling of an alcohol with N-hydroxyphthalimide to form the corresponding N-alkoxyphthalimide. One common approach involves the substitution of an alkyl bromide or iodide with N-hydroxyphthalimide, which is a variation of the Gabriel synthesis. nih.gov However, a significant drawback of this route can be the need for hazardous reagents like hydrazine (B178648) for subsequent transformations or deprotection steps, which has prompted the development of alternative methods. nih.gov

Condensation Reactions Involving Phthalic Anhydride (B1165640) and Substituted Amines

A direct and fundamental approach to the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. nih.govresearchgate.net This reaction is typically carried out at elevated temperatures, sometimes in the presence of an acidic dehydrating agent, to drive the formation of the imide ring through the loss of a water molecule. nih.govyoutube.com

To synthesize N-alkoxyphthalimides specifically, a substituted hydroxylamine (B1172632) (R-ONH₂) is used in place of a simple primary amine. The reaction proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by heat, results in the formation of the desired N-alkoxyphthalimide and a molecule of water. youtube.com This method is a versatile and common strategy for accessing a wide range of N-substituted phthalimide derivatives. researchgate.netsphinxsai.commdpi.com

Contemporary Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and milder strategies for the synthesis of N-alkoxyphthalimides, often leveraging catalysis to achieve high efficiency and selectivity.

Photoredox-Catalyzed Transformations for Alkoxy Radical Generation

N-alkoxyphthalimides are valued as bench-stable and easily prepared precursors for generating highly reactive alkoxy radicals under mild conditions. sioc.ac.cn Visible-light photoredox catalysis has emerged as a powerful tool for this transformation. acs.org In this process, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. researchgate.net The excited photocatalyst can then engage in a single-electron transfer (SET) with the N-alkoxyphthalimide, leading to the cleavage of the weak N–O bond and the generation of an alkoxy radical. researchgate.net

A key advantage of this method is its mildness, often proceeding at room temperature, which allows for compatibility with a wide range of sensitive functional groups. sioc.ac.cn The Hantzsch ester is frequently used as a crucial reductant in these systems. sioc.ac.cn The generated alkoxy radicals are versatile intermediates that can participate in various synthetic transformations, including hydrogen atom transfer (HAT) reactions. researchgate.net

Cross-Dehydrogenative Coupling (CDC) Reactions for N-Alkoxyphthalimide Formation

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical strategy for forming C-C or C-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates. wikipedia.orgrsc.org This approach has been successfully applied to the synthesis of N-alkoxyphthalimide derivatives. nih.gov

A notable example is the phenyliodine diacetate (PIDA)-promoted cross-dehydrogenative coupling of aryl ketones with N-hydroxyphthalimide (NHPI). nih.govsemanticscholar.org This metal-free reaction proceeds under mild conditions at room temperature, offering operational simplicity and a broad substrate scope. nih.gov The methodology involves the direct functionalization of a C(sp³)–H bond adjacent to the ketone carbonyl group, coupling it with the nitrogen of NHPI to furnish the N-alkoxyphthalimide product in moderate to good yields. nih.govsemanticscholar.org This strategy highlights the power of CDC in streamlining the synthesis of complex molecules from simple, readily available materials. thieme-connect.dersc.org

Table 1: PIDA-Promoted CDC Synthesis of N-Alkoxyphthalimides from Aryl Ketones and NHPI nih.gov Reaction conditions: Aryl ketone (0.3 mmol, 1 equiv.), NHPI (1.2 equiv.), PhI(OAc)₂ (1.2 equiv.), CH₂Cl₂ (2 mL) at room temperature for 4 hours.

EntryAryl Ketone SubstrateProductYield (%)
1Propiophenone2-(1-Benzoylethoxy)isoindoline-1,3-dione85
24'-Methylpropiophenone2-(1-(p-Tolyl)propan-1-one-2-yloxy)isoindoline-1,3-dione81
34'-Methoxypropiophenone2-(1-(4-Methoxyphenyl)propan-1-one-2-yloxy)isoindoline-1,3-dione75
44'-Fluoropropiophenone2-(1-(4-Fluorophenyl)propan-1-one-2-yloxy)isoindoline-1,3-dione82
54'-Chloropropiophenone2-(1-(4-Chlorophenyl)propan-1-one-2-yloxy)isoindoline-1,3-dione88
64'-Bromopropiophenone2-(1-(4-Bromophenyl)propan-1-one-2-yloxy)isoindoline-1,3-dione91
7Butyrophenone2-(1-Benzoylpropoxy)isoindoline-1,3-dione72

C(sp³)–H Bond Functionalization Strategies

The direct and selective functionalization of C(sp³)–H bonds is a central goal in modern organic synthesis, offering a powerful way to build molecular complexity. semanticscholar.org This strategy is relevant to N-alkoxyphthalimides in two main ways: their synthesis and their subsequent use as reagents.

Firstly, as discussed in the context of CDC reactions, C(sp³)–H functionalization provides a direct route to synthesize N-alkoxyphthalimides. nih.govsemanticscholar.org By activating a C–H bond in a substrate like an aryl ketone, a new C–O bond can be formed with N-hydroxyphthalimide, directly constructing the target molecule. nih.gov

Secondly, N-alkoxyphthalimides are widely used as precursors to initiate C(sp³)–H functionalization in other molecules. sioc.ac.cn Upon generation via photoredox catalysis, the resulting alkoxy radical is a potent hydrogen atom abstractor. It can selectively abstract a hydrogen atom from a specific C(sp³)–H bond within the same molecule (intramolecularly) or from another molecule (intermolecularly), typically through a 1,5-hydrogen atom transfer (1,5-HAT) process. acs.org This generates a carbon-centered radical, which can then undergo a variety of coupling reactions, enabling the functionalization of otherwise unreactive C–H bonds under very mild conditions. sioc.ac.cnnih.gov This dual role underscores the importance of C(sp³)–H functionalization in the chemistry of N-alkoxyphthalimides.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of isoindoline-1,3-dione derivatives and other heterocyclic scaffolds. nih.govfrontiersin.org This method offers significant advantages over conventional heating, including drastic reductions in reaction time, improved product yields, and cleaner reaction profiles. mdpi.com

The application of microwave irradiation can reduce reaction times from several hours or even days to mere minutes. nih.gov For instance, in the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, microwave heating reduced the reaction time from 12 hours to 3 hours while increasing the yield from 89% to 94%. mdpi.com Similarly, a two-step synthesis of optically active bicyclic 2-pyridones was completed in a total of 5 minutes under microwave irradiation, compared to 48 hours with conventional heating. nih.gov

Researchers have successfully employed microwave-assisted protocols for various reactions leading to isoindoline-1,3-dione precursors and analogues. These include:

1,3-Dipolar Cycloadditions: The synthesis of isoxazoline (B3343090) dicarboxylic acids, precursors to modified isoindoline (B1297411) structures, was rapidly achieved through a microwave-assisted 1,3-dipolar cycloaddition reaction. mdpi.com

Multi-Component Reactions: The synthesis of dihydropyrido[2,3-d]pyrimidines was achieved in good yields (68–82%) via a one-pot, three-component reaction in just 8 minutes at 150 °C under microwave conditions. nih.gov

Heterocyclization: Palladium-catalyzed oxidative cyclization reactions to form indole-3-carboxylate (B1236618) derivatives have been optimized using microwave heating, resulting in high yields and significantly shorter reaction times. mdpi.com

The efficiency of microwave-assisted synthesis is often highlighted by comparative studies. A conventional heating method for synthesizing pyrazolo[1,5-a]pyrimidines resulted in lower yields compared to the microwave irradiation method, which afforded yields of 63-86% at 55 °C. nih.gov This efficiency, combined with reduced energy input and often solvent-free conditions, aligns with the principles of green chemistry. researchgate.net

Derivatization and Functionalization of the Isoindoline-1,3-dione Core

The versatility of the isoindoline-1,3-dione (or phthalimide) scaffold lies in its amenability to chemical modification at two primary sites: the aromatic phthalimide ring and the nitrogen substituent. researchgate.net These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Chemical Modifications of the Phthalimide Ring System

The benzene (B151609) ring of the isoindoline-1,3-dione core can be functionalized to create a diverse range of analogues. Standard aromatic substitution reactions can be employed to introduce various functional groups, thereby altering the electronic and steric properties of the molecule.

A recent study on the photoredox-catalyzed hydromonofluoromethylation of isatins (indole-2,3-diones), a closely related scaffold, demonstrated the successful introduction of various substituents onto the aromatic ring. acs.org These included electron-donating and electron-withdrawing groups such as:

Fluorine (F)

Chlorine (Cl)

Bromine (Br)

Methyl (CH₃)

Methoxy (OCH₃)

Trifluoromethyl (CF₃) acs.org

This highlights the tolerance of the core structure to a range of reaction conditions, allowing for the synthesis of a library of functionally diverse compounds. Similarly, the synthesis of indane-1,3-dione derivatives, another related structure, has involved chemical engineering around the aromatic group, including nitration of the methylene (B1212753) group using nitric acid. nih.govmdpi.com Furthermore, the synthesis of new heterocycles has been achieved by merging the isoindoline-1,3-dione moiety with other pharmacophoric motifs like pyrazole (B372694) and thiazole, indicating extensive possibilities for modification. researchgate.net

Introduction and Variation of the N-Alkyl/N-Aryl Substituent

The nitrogen atom of the imide group provides a key handle for introducing a wide variety of substituents, which is a primary strategy for developing new isoindoline-1,3-dione derivatives. nih.govmdpi.com The simplest and most common approach involves the reaction of phthalic anhydride with a primary amine. mdpi.com

The nature of the N-substituent is a critical determinant of the resulting compound's biological activity. mdpi.com Research has explored a vast array of substituents attached to the nitrogen, often via different linkers.

Key Synthetic Strategies:

Reaction with Primary Amines: The direct reaction of phthalic anhydride with various primary amines is a fundamental method for producing N-substituted derivatives. mdpi.com

Mannich Reaction: The acidic proton on the imide nitrogen allows for aminomethylation via the Mannich reaction, using formaldehyde (B43269) and suitable amines like N-arylpiperazines to introduce complex substituents. mdpi.com

N-Acylation and Substitution: N-arylpiperazines can be first modified, for example, by acylation with chloroacetyl chloride, and then reacted with the potassium salt of phtalimide to yield the final N-substituted product. mdpi.com

1,3-Dipolar Cycloaddition: The N-allyl substituent of an isoindole-1,3-dione derivative can undergo regio- and stereoselective 1,3-dipolar cycloaddition reactions with nitrones, leading to complex isoxazolidine (B1194047) structures. researchgate.net

Examples of N-Substituent Variation: A wide range of N-substituents has been successfully introduced, leading to compounds with diverse biological profiles.

N-Substituent TypeExample MoietySynthetic ApproachReference
N-Arylbenzenecarboximidamides2-(phenyl(phenylimino)methyl)Reaction of N-arylbenzenecarboximidamides with phthalic anhydride. mdpi.com
N-Benzyl Pyridinium (B92312) HybridsN-benzyl pyridinium moiety linked via a glycine (B1666218) spacer.Reaction of phthalic anhydride with glycine, followed by further steps. nih.gov
N-ArylpiperazinesN-[(4-phenyl-1-piperazinyl)methyl]Mannich reaction with N-arylpiperazines and formaldehyde. mdpi.com
N-BenzylpiperidinylamineVaried length alkyl linkers connecting to a benzylpiperidine.Multi-step synthesis involving varied linkers. nih.gov

These modifications can significantly influence the molecule's interaction with biological targets. For instance, the introduction of a piperazine (B1678402) ring can increase lipophilicity, while substituents on a terminal phenyl ring can be varied to probe structure-activity relationships. nih.govmdpi.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a cornerstone of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and ensure process sustainability. researchgate.net For the synthesis of isoindoline-1,3-dione derivatives, several studies have focused on fine-tuning parameters to improve efficiency.

A common strategy involves the systematic variation of solvents, catalysts, bases, and temperature. nih.govresearchgate.net For example, in the 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with nitrones, heating in toluene (B28343) at 80 °C was found to be optimal for achieving the desired diastereomer as the main product. nih.gov The reversibility of this reaction was noted, allowing for diastereoselectivity to be controlled by adjusting the reaction temperature. nih.gov

One study detailed the development of an improved synthesis method for a phencyclidine derivative that resulted in a higher yield. nih.gov Another investigation into the synthesis of 2-oxazolines systematically tested different coupling reagents (e.g., DAST, XtalFluor-E) and the use of silyl-protected starting materials to increase the yield of the desired product and suppress side reactions. researchgate.net

A direct C-H functionalization reaction to form 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione was optimized by screening various parameters as shown in the table below.

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1Mn(OAc)₃·2H₂OAcOH252457
2Mn(OAc)₃·2H₂ODCE252435
3Mn(OAc)₃·2H₂OMeCN252441
4Mn(OAc)₃·2H₂OAcOH60378
5Mn(OAc)₂AcOH603<5
6Fe(acac)₃AcOH603<5
researchgate.net

The results indicated that using manganese(III) acetate (B1210297) dihydrate as the oxidant in acetic acid at an elevated temperature of 60 °C provided the best yield (78%) in a significantly shorter time (3 hours). researchgate.net This systematic approach is crucial for developing robust and efficient synthetic protocols for academic and industrial applications.

Mechanistic Insights into the Reactivity of 2 1 Phenylethoxy Isoindoline 1,3 Dione and N Alkoxyphthalimides

Formation and Reactivity of Alkoxy Radicals

N-Alkoxyphthalimides are recognized as stable and convenient precursors for alkoxy radicals. sioc.ac.cnresearchgate.net Their reactivity is unlocked through processes that lead to the homolytic cleavage of the N-O bond, generating a phthalimidyl radical and a highly reactive alkoxy radical. researchgate.net The fate of this alkoxy radical is diverse and forms the basis for numerous synthetic methodologies. researchgate.netresearchgate.netacs.org

Photoredox-Mediated Alkoxy Radical Generation and Intermediates

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating alkoxy radicals from N-alkoxyphthalimides. sioc.ac.cnnih.gov This approach avoids the harsh conditions associated with traditional methods, thereby broadening the synthetic scope and functional group compatibility. sioc.ac.cn In a typical system, a photosensitizer, such as fac-[Ir(ppy)3], absorbs visible light and enters an excited state. sioc.ac.cn This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable reductant, like a Hantzsch ester, to generate a more potent reducing species. sioc.ac.cn This species, in turn, reduces the N-alkoxyphthalimide, leading to the cleavage of the N-O bond and the formation of the desired alkoxy radical. sioc.ac.cnresearchgate.net

The process can be summarized as follows:

Photoexcitation: A photocatalyst (PC) absorbs light to form an excited state (*PC).

Reductive Quenching: The excited photocatalyst is quenched by a reductant (e.g., Hantzsch ester) to generate a reduced photocatalyst (PC⁻) and the oxidized reductant. sioc.ac.cn

Alkoxy Radical Generation: The reduced photocatalyst transfers an electron to the N-alkoxyphthalimide, causing the N-O bond to break and release the alkoxy radical and the phthalimide (B116566) anion. sioc.ac.cnresearchgate.net

Key intermediates in these photoredox cycles include the excited state of the photocatalyst, the reduced form of the photocatalyst, and the alkoxy radical itself. sioc.ac.cnresearchgate.net The generation of these intermediates under mild, visible-light irradiation allows for precise control over the radical generation process. sioc.ac.cnnih.govacs.org

Intramolecular 1,5-Hydrogen Atom Transfer (HAT) Processes

Once formed, the highly reactive alkoxy radical can undergo a variety of transformations, one of the most significant being intramolecular hydrogen atom transfer (HAT). researchgate.netnih.gov The 1,5-HAT process is particularly common and involves the abstraction of a hydrogen atom from a carbon atom at the δ-position relative to the oxygen atom of the alkoxy radical. sioc.ac.cnutexas.edu This transfer occurs through a quasi-six-membered ring transition state, which is entropically and enthalpically favorable. utexas.edu

This process effectively translocates the radical center from the oxygen atom to a carbon atom within the same molecule, generating a carbon-centered radical. sioc.ac.cnnih.gov This carbon radical can then be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at a remote, unactivated C-H bond. sioc.ac.cnnih.gov The selectivity of the 1,5-HAT process is a powerful tool for achieving site-selective C-H functionalization. sioc.ac.cnnih.gov Evidence for the 1,5-HAT mechanism is supported by deuterium (B1214612) labeling studies, which show a kinetic isotope effect consistent with hydrogen atom abstraction in the rate-determining step. sioc.ac.cn

β-Scission Pathways Leading to Carbon Radicals

In addition to HAT, alkoxy radicals can undergo β-scission, a fragmentation reaction that involves the cleavage of a carbon-carbon bond adjacent (in the β-position) to the alkoxy radical. sioc.ac.cnrsc.org This process results in the formation of a carbonyl compound (an aldehyde or a ketone) and a new, more stable carbon-centered radical. researchgate.netrsc.org The β-scission pathway is particularly favored when the resulting carbon radical is stabilized, for instance, by being tertiary, benzylic, or α- to a heteroatom. rsc.orgacs.org

For an alkoxy radical derived from 2-(1-phenylethoxy)isoindoline-1,3-dione, the β-scission would lead to the formation of acetophenone (B1666503) and a methyl radical. However, in many cases, especially with secondary alcohols, β-fragmentation can lead to the formation of an alkyl radical and an aldehyde. sioc.ac.cn For example, an alkoxy radical generated from a precursor with a two-carbon unit can eliminate an acetaldehyde (B116499) molecule. sioc.ac.cn This pathway provides a strategic way to generate valuable carbon-centered radicals from readily available alcohols, which can then participate in subsequent bond-forming reactions. rsc.orgacs.org

Proposed Reaction Mechanisms for Specific Transformations

The alkoxy radicals generated from this compound and related N-alkoxyphthalimides can engage in complex reaction sequences, including pyrolytic transformations and radical cascades, leading to a diverse array of products.

Pyrolytic Transformations and Elucidation of Transition States

The gas-phase pyrolysis of N-alkoxyphthalimides provides a pathway to functionally substituted aldehydes. arkat-usa.orgresearchgate.net This transformation is believed to proceed through a concerted, six-membered transition state. arkat-usa.orgresearchgate.net In this proposed mechanism, the hydrogen atom on the carbon adjacent to the alkoxy nitrogen is transferred to the nitrogen atom, while the C-O bond cleaves, and a C=O double bond forms, releasing an aldehyde and phthalimide. arkat-usa.orgresearchgate.net

Kinetic studies of the pyrolysis of various N-alkoxyphthalimides support this proposed mechanism. arkat-usa.org The reactivity is significantly influenced by the substituents, with electron-withdrawing groups on the alkyl chain accelerating the reaction by increasing the acidity of the hydrogen atom being transferred in the transition state. arkat-usa.org The reaction is determined to be a first-order process, and the homogeneity of the reaction has been confirmed by varying the surface-to-volume ratio of the reactor, which did not affect the kinetic rate. arkat-usa.org

Table 1: Products and Yields from Flash Vacuum Pyrolysis (FVP) of N-alkoxyphthalimides (3a-n)
CompoundR GroupAldehyde (5a-n) Yield (%)Phthalimide (6) Yield (%)Temperature (°C)
3aCH3CO1460400
3bC6H5CO4646400
3fC2H5OCO2257400
3gNC1274400
3kC6H53850500

The data in Table 1, derived from a study on the pyrolysis of N-alkoxyphthalimides, illustrates the product distribution under flash vacuum pyrolysis conditions. researchgate.net The yields of the resulting aldehydes and phthalimide vary depending on the nature of the R group and the pyrolysis temperature. researchgate.net

Radical Reaction Cascades

The initial generation of an alkoxy radical from an N-alkoxyphthalimide can trigger a cascade of radical reactions, leading to the formation of complex molecular architectures. organic-chemistry.orgnih.govcmu.edu These cascades often involve a sequence of events such as intramolecular HAT or β-scission, followed by intermolecular addition to an acceptor molecule, and subsequent cyclization or other termination steps. nih.govorganic-chemistry.orgnih.gov

A prominent example is the use of N-(acyloxy)phthalimides in photoinduced radical cascades. organic-chemistry.orgnih.gov In these reactions, a photoactivated electron donor-acceptor (EDA) complex is formed between the N-(acyloxy)phthalimide and a donor system. organic-chemistry.orgnih.gov Single-electron transfer initiates a decarboxylation to generate an alkyl radical. This radical can then add to a suitable acceptor, initiating a cascade that can lead to the formation of heterocyclic structures like pyrazolones or isoquinoline-1,3-diones. organic-chemistry.orgresearchgate.netnih.gov

These radical cascades are characterized by their ability to form multiple bonds in a single synthetic operation, offering a high degree of efficiency and atom economy. cmu.edudntb.gov.ua The reaction conditions are often mild, employing visible light and avoiding the need for high temperatures or harsh reagents, making them attractive for the synthesis of complex, biologically relevant molecules. organic-chemistry.orgnih.gov

Electron Transfer-Induced Photochemical Pathways

The photochemistry of N-alkoxyphthalimides is predominantly characterized by processes initiated by photoinduced electron transfer (PET). The phthalimide moiety serves as an efficient electron acceptor in its excited state, facilitating reactions with a variety of electron donors. Upon photoexcitation, N-alkoxyphthalimides can engage in electron transfer events that lead to the formation of a radical anion of the phthalimide and a radical cation of the donor.

A key photochemical pathway for N-alkoxyphthalimides involves a redox fragmentation process. This reaction is initiated by an intramolecular electron transfer, which ultimately leads to the cleavage of the N-O bond. This fragmentation generates an alkoxy radical and the phthalimide radical anion. In the case of this compound, this would result in the formation of the 1-phenylethoxy radical and the phthalimide anion.

The general mechanism for the photoinduced electron-transfer-promoted redox fragmentation of N-alkoxyphthalimides can be outlined as follows:

Photoexcitation: The phthalimide chromophore absorbs light, promoting it to an electronically excited state (singlet or triplet).

Electron Transfer: An electron is transferred from a suitable donor to the excited phthalimide. This donor can be an external species or part of the molecule itself. In some cases, an electron-donor-acceptor (EDA) complex can be formed, which absorbs light to initiate the electron transfer.

Formation of Radical Ions: This process generates a radical ion pair, consisting of the phthalimide radical anion and the donor radical cation.

Fragmentation: The N-O bond of the N-alkoxyphthalimide radical anion undergoes heterolytic or homolytic cleavage. In many documented cases, a concerted intramolecular fragmentation occurs, which is a distinctive feature of their reactivity. This step releases an alkoxy radical.

Subsequent Reactions: The generated alkoxy radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or rearrangement, leading to the final products.

This photochemical strategy has been harnessed for various synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed kinetic and thermodynamic data specifically for the reactions of this compound are scarce in the literature. However, insights can be drawn from studies on related systems, such as the phthalimide-N-oxyl (PINO) radical, which is a key intermediate in many N-hydroxyphthalimide (NHPI) catalyzed oxidations.

Kinetic studies on the electron-transfer reactions of the PINO radical with a series of ferrocene (B1249389) derivatives have been conducted. These studies are instrumental in understanding the intrinsic reactivity of the phthalimide-based radical species in electron transfer processes. The reaction rates were found to be highly dependent on the oxidation potential of the electron donor, a finding that is well-described by the Marcus theory of electron transfer.

The Marcus equation relates the rate constant of an electron transfer reaction to the standard free energy change (ΔG°) and the reorganization energy (λ). The reorganization energy represents the energy cost of the structural and solvent rearrangements necessary for the electron transfer to occur. For the PINO/ferrocene system, a significant reorganization energy was calculated, indicating substantial geometric changes upon electron transfer.

While these data pertain to the PINO radical, they provide a valuable framework for understanding the kinetic and thermodynamic aspects of electron transfer involving the phthalimide functional group. The reactivity of the 1-phenylethoxy radical, which would be generated from this compound, would be governed by its own intrinsic properties, including its reduction potential and the stability of the corresponding alkoxide. Time-resolved kinetic studies on various alkoxyl radicals have shown that their electron transfer reactivity is significantly influenced by the substituents on the alkoxy group. For instance, the presence of an aromatic ring, as in the benzyloxyl radical, can facilitate electron transfer by acting as an electron relay, leading to significantly higher reaction rates compared to radicals where the unpaired electron is more localized.

The table below summarizes key parameters from a kinetic study of the PINO radical, which can serve as a proxy for understanding the electron transfer behavior of phthalimide-derived species.

ParameterValueDescription
λ (PINO/ferrocenes) 38.3 kcal mol⁻¹Reorganization energy for the electron transfer process between PINO and ferrocenes.
λ (PINO/PINO⁻) 49.1 kcal mol⁻¹Self-exchange reorganization energy for the PINO/PINO⁻ couple.
k (self-exchange) 7.6 x 10² M⁻¹ s⁻¹Calculated self-exchange rate constant for PINO.

Data derived from studies on the phthalimide-N-oxyl radical (PINO).

Further computational studies on the reaction mechanisms of N-hydroxyphthalimide-catalyzed reactions have helped to elucidate the energetics of various proposed pathways, often favoring radical-based mechanisms over concerted pathways based on calculated activation barriers. These computational approaches are essential for building a more complete picture of the kinetic and thermodynamic landscape of these reactions in the absence of extensive experimental data.

Stereochemical Control and Asymmetric Induction in 2 1 Phenylethoxy Isoindoline 1,3 Dione Chemistry

The Chiral Center at the 1-Phenylethoxy Group

The term "chiral" refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. libretexts.org This property typically arises from the presence of a stereogenic center, most commonly a carbon atom bonded to four different groups. utdallas.edujumedicine.com In the case of 2-(1-phenylethoxy)isoindoline-1,3-dione, the source of its chirality is the carbon atom in the 1-phenylethoxy substituent.

This specific carbon atom, known as a chiral center, is attached to four distinct groups:

A phenyl group (-C₆H₅)

A methyl group (-CH₃)

A hydrogen atom (-H)

An oxygen atom connected to the isoindoline-1,3-dione moiety (-ON(CO)₂C₆H₄)

The tetrahedral arrangement of these four different substituents around the carbon atom means that two non-superimposable mirror-image forms, or enantiomers, of the molecule can exist: (R)-2-(1-phenylethoxy)isoindoline-1,3-dione and (S)-2-(1-phenylethoxy)isoindoline-1,3-dione. youtube.com The presence of this single, well-defined stereocenter is the fundamental reason this compound can be used to control stereochemistry in synthetic reactions. jumedicine.com The analysis of diastereomers formed from chiral molecules like 1-phenylethanol (B42297) can be performed using techniques such as ¹H NMR spectroscopy to distinguish between different stereochemical configurations. nih.gov

This compound as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation is complete, the auxiliary is removed. The this compound molecule is structured to act as such an auxiliary, with the phthalimide (B116566) portion serving as a handle for attachment to a substrate and the chiral 1-phenylethoxy group providing the steric and electronic influence needed for asymmetric induction.

Phthalimide-based structures are widely used in medicinal chemistry and as precursors in various syntheses. byjus.comnih.gov In the context of asymmetric synthesis, N-substituted phthalimides can serve as effective chiral auxiliaries. For instance, N,N-phthaloylamino acids have been successfully used as chiral auxiliaries in asymmetric Mannich-type reactions, achieving high diastereoselectivity (greater than 99:1). scribd.com

In a similar fashion, when a prochiral substrate is attached to the nitrogen atom of a chiral phthalimide derivative like this compound, the auxiliary's chiral environment can direct the approach of reagents. This results in the preferential formation of one diastereomer over another. A notable example is the Diels-Alder reaction, where chiral auxiliaries attached to the dienophile can control the facial selectivity of the cycloaddition. sfu.ca The chiral group, in this case the 1-phenylethoxy moiety, sterically blocks one face of the reactive molecule, forcing the incoming reactant to approach from the less hindered side. wikipedia.org This principle is demonstrated in reactions using Evans oxazolidinone auxiliaries, which are conceptually similar, where the auxiliary dictates the stereochemical outcome of alkylation and aldol (B89426) reactions. williams.edu

Table 1: Representative Diastereoselective Reactions Using Chiral Auxiliaries

Reaction TypeChiral Auxiliary TypeSubstrateReagentDiastereomeric Ratio (d.r.)
Mannich-type ReactionN-Phthaloyl-tert-leucineImineSilylketene Acetal>99:1 scribd.com
Diels-Alder Reaction(R)-Acrylate AcetalAcrylate DerivativeCyclopentadiene91:9 sfu.ca
AlkylationPseudoephedrine AmideEnolateAlkyl HalideHigh (syn/anti control) wikipedia.org

Directing group-assisted C–H functionalization is a powerful strategy in modern organic synthesis. While specific studies detailing the stereodirecting effect of the this compound group in C-H functionalization are not prevalent, the underlying principles can be inferred from related systems. For instance, N-alkoxyphthalimides can participate in radical-radical coupling reactions for the functionalization of C-H bonds. rsc.org The phthalimide group itself can act as a directing group in certain transformations. The chiral environment provided by the phenylethoxy substituent would be expected to influence the stereochemistry of such reactions, although the extent of this control would depend on the reaction mechanism and the distance of the reacting center from the chiral auxiliary.

Asymmetric cyclization reactions are crucial for constructing complex cyclic molecules with defined stereochemistry. Chiral auxiliaries play a key role in controlling the stereochemical outcome of these transformations. For example, in Diels-Alder reactions leading to cyclic products, the chiral auxiliary attached to the dienophile determines the facial selectivity, leading to a specific diastereomer of the cycloadduct. wikipedia.orgsfu.ca The use of proline, a chiral amino acid, as a catalyst in intramolecular aldol reactions is a classic example of organocatalysis that yields cyclic products with high enantioselectivity, demonstrating how a chiral entity can control the formation of a ring structure. youtube.com By attaching this compound to a suitable substrate, it could similarly guide the stereochemical course of cyclization reactions, such as intramolecular Michael additions or cycloadditions, by influencing the conformation of the transition state.

Enantioselective Synthetic Routes

While the previous sections focused on using this compound to create other chiral molecules, this section addresses the challenge of synthesizing the compound itself in an enantiomerically pure form.

The synthesis of a single enantiomer of a chiral compound from an achiral or racemic starting material is a primary goal of asymmetric catalysis. youtube.com This involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. youtube.com Enzymes are nature's masters of enantioselective catalysis, often reacting with only one enantiomer of a substrate or producing a single enantiomer of a product. youtube.com

In the laboratory, chemists have developed chiral catalysts, such as those based on transition metals with chiral ligands or small organic molecules (organocatalysts), to achieve similar feats. youtube.comyoutube.com For a molecule like this compound, an enantioselective synthesis could be approached by creating the chiral 1-phenylethoxy alcohol first, followed by its attachment to the isoindoline-1,3-dione core. Catalytic asymmetric reduction of acetophenone (B1666503), for example, can produce 1-phenylethanol with high enantiomeric purity. Alternatively, a protecting group-free strategy involving the merger of several catalytic processes, such as cross-metathesis followed by an enantioselective addition to an aldehyde, represents a modern approach to synthesizing chiral building blocks. nih.gov

Table 2: Examples of Catalytic Enantioselective Methods

ReactionCatalyst TypeKey FeatureEnantiomeric Excess (ee)
Hydrogenation of OlefinsRuthenium-BINAPSynthesis of Naproxen97% ee youtube.com
Aldol ReactionProline (Organocatalyst)Intramolecular cyclizationHigh ee youtube.com
Allylation of AldehydesChiral Aminophenol-BorylForms chiral homoallylic alcoholsHigh ee nih.gov
Diels-Alder ReactionImidazolidinone (Organocatalyst)Iminium ion activationHigh ee youtube.com

Separation and Analysis of Stereoisomers

The separation of enantiomers of this compound typically requires chiral chromatography techniques, as enantiomers possess identical physical properties in an achiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for the analytical and preparative separation of such enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC columns are packed with a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. The choice of CSP is crucial and often determined empirically through screening various column types. For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective due to their broad applicability. phenomenex.comnih.govmdpi.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The phenyl and phthalimide groups in the target molecule offer sites for such interactions. phenomenex.com

A typical experimental approach would involve dissolving the racemic mixture in a suitable solvent and injecting it onto a chiral HPLC column. A mobile phase, commonly a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is used to elute the compounds. youtube.com The separated enantiomers are detected using a UV detector, as the phthalimide and phenyl groups are strong chromophores.

Table 1: Illustrative Chiral HPLC Separation Parameters

ParameterTypical Value/Condition
Column Chiralpak® AD-H, Chiralcel® OD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Temperature Ambient (e.g., 25 °C)

This table represents a hypothetical, yet typical, set of starting conditions for the chiral separation of a compound like this compound based on common practices for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis:

While NMR is not inherently a separation technique, it is a powerful tool for the analysis of stereoisomers, particularly when they are converted into diastereomers. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). For this compound, this would involve cleaving the ether bond to release 1-phenylethanol, which can then be esterified with a chiral acid like Mosher's acid or (R)-(-)-O-acetylmandelic acid.

The resulting diastereomeric esters will have distinct NMR spectra, with specific protons exhibiting different chemical shifts. The integration of these distinct signals allows for the determination of the enantiomeric ratio of the original alcohol and, by extension, the starting N-alkoxyphthalimide. For instance, the methyl or benzylic protons of the 1-phenylethyl moiety in the diastereomeric esters would likely show separate signals in the ¹H NMR spectrum.

Stereochemical Stability and Racemization Mechanisms

The stereochemical stability of this compound is a crucial consideration, as racemization would lead to a loss of enantiomeric purity. Racemization involves the interconversion of one enantiomer into the other, ultimately forming a racemic mixture. The benzylic stereocenter in the title compound is potentially susceptible to racemization under certain conditions.

Potential Racemization Pathways:

The most probable mechanism for racemization at the benzylic center of this compound would involve cleavage of the C-O ether bond to form a carbocation intermediate. This planar carbocation would lose its stereochemical information, and subsequent recombination with the N-hydroxyphthalimide anion could occur from either face, leading to both enantiomers. google.com

Acid-Catalyzed Racemization:

Strong acidic conditions could promote the racemization of this compound. The mechanism would likely proceed as follows:

Protonation of the ether oxygen atom, making the N-hydroxyphthalimide moiety a better leaving group.

Cleavage of the C-O bond to form a resonance-stabilized benzylic carbocation and N-hydroxyphthalimide. The planarity of the carbocation is key to the loss of stereochemistry.

Re-attack of the N-hydroxyphthalimide on the carbocation from either face, resulting in the formation of a racemic mixture. masterorganicchemistry.com

The use of solid acid catalysts has been shown to facilitate the racemization of benzylic alcohols and ethers, a process that could potentially be applicable here. google.com

Base-Catalyzed Racemization:

While less common for ethers, base-catalyzed racemization could be a consideration, although it is more relevant for compounds with an acidic proton alpha to the stereocenter and a carbonyl group. libretexts.orgyoutube.com In the case of this compound, a direct base-catalyzed abstraction of the benzylic proton is unlikely due to its relatively low acidity. However, strong basic conditions could potentially induce elimination reactions or other decomposition pathways rather than a clean racemization.

Thermal Stability:

The thermal stability of the stereocenter would depend on the bond dissociation energy of the C-O bond. At elevated temperatures, homolytic cleavage of this bond could generate a benzylic radical. Similar to a carbocation, this radical intermediate is planar or rapidly inverting, and recombination with the phthalimidoxyl radical would lead to racemization.

Table 2: Factors Influencing Stereochemical Stability

FactorInfluence on Stability
pH Highly acidic conditions are expected to decrease stereochemical stability by promoting carbocation formation. Neutral to mildly basic conditions are likely to be more favorable for maintaining stereochemical integrity.
Temperature Elevated temperatures can increase the rate of racemization by providing the energy needed for bond cleavage (either heterolytic or homolytic).
Solvent Polar, protic solvents may stabilize the carbocation intermediate, potentially facilitating racemization under acidic conditions.

Advanced Applications in Organic Synthesis Beyond Compound Formation

C–C Bond Formation Reactions Utilizing Alkoxy Radicals

N-alkoxyphthalimides, such as 2-(1-Phenylethoxy)isoindoline-1,3-dione, serve as effective precursors for alkoxy radicals, which are highly reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions. researchgate.netmdpi.com The generation of these radicals can be achieved under mild conditions, often using photoredox catalysis, which avoids the need for harsh reagents like organotin compounds. sioc.ac.cnnih.gov

One of the key applications of alkoxy radicals derived from N-alkoxyphthalimides is in C(sp³)–H functionalization. sioc.ac.cn Through a process known as 1,5-hydrogen atom transfer (1,5-HAT), the initially formed alkoxy radical can abstract a hydrogen atom from a remote carbon center within the same molecule, generating a carbon-centered radical. mdpi.comsioc.ac.cnnih.gov This new radical can then be trapped by various reagents to form new C-C bonds. For instance, visible-light-induced formation of alkoxy radicals from N-alkoxyphthalimides in the presence of a Hantzsch ester as a reductant enables C(sp³)–H allylation and alkenylation reactions at room temperature. sioc.ac.cn This method has proven effective for a broad range of substrates, including complex steroid molecules, demonstrating high regioselectivity and chemoselectivity. sioc.ac.cn

The table below summarizes key aspects of C-C bond formation via alkoxy radicals from N-alkoxyphthalimides.

Reaction TypeRadical GenerationKey ProcessBond FormedConditions
C(sp³)–H AllylationPhotoredox Catalysis1,5-Hydrogen Atom Transfer (HAT)C–CVisible light, room temperature
C(sp³)–H AlkenylationPhotoredox Catalysis1,5-Hydrogen Atom Transfer (HAT)C–CVisible light, room temperature
α-C(sp³)-H AllylationPhotoredox Catalysis1,2-Hydrogen Atom Transfer (HAT)C–CProtic solvents

Synthesis of Complex Molecular Architectures and Natural Product Scaffolds

The isoindoline-1,3-dione (or phthalimide) framework is a privileged structure found in numerous natural products and biologically active molecules. mdpi.combeilstein-journals.orgnih.gov The ability to functionalize this core structure, as demonstrated by compounds like this compound, provides a powerful platform for the synthesis of complex molecular architectures.

The radical-based transformations enabled by N-alkoxyphthalimides are particularly well-suited for the late-stage functionalization of complex molecules, a critical step in the synthesis of natural products and their analogs. researchgate.netmdpi.com The mild reaction conditions and high selectivity of these methods allow for the introduction of new functional groups into intricate molecular scaffolds without disturbing other sensitive parts of the molecule.

For example, the isoindoline-1,3-dione moiety itself is a key component of drugs like thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, which are used in the treatment of various cancers. mdpi.commdpi.com The synthetic methodologies developed around N-alkoxyphthalimides can potentially be applied to the synthesis and diversification of these and other medicinally important compounds. mdpi.com

Strategic Functional Group Interconversions

The reactivity of N-alkoxyphthalimides extends to their use in strategic functional group interconversions, providing novel pathways to valuable chemical entities.

Conversion of Alkyl Halides to Functionally Substituted Aldehydes via N-Alkoxyphthalimides

While direct conversion of alkyl halides to aldehydes often involves oxidation of an intermediate alcohol, radical-based approaches offer alternative strategies. chemistrysteps.commasterorganicchemistry.com A deformylative halogenation of aldehydes to alkyl halides has been reported, which proceeds via a C(sp³)-centered alkyl radical. nih.govorganic-chemistry.org The reverse of this process, the conversion of an alkyl halide to an aldehyde, can be envisaged through a radical pathway where an N-alkoxyphthalimide could play a role in mediating the transformation. Although a direct, one-step conversion of alkyl halides to aldehydes using this compound is not explicitly detailed in the provided context, the underlying principles of radical chemistry suggest its potential in such transformations. The generation of an alkyl radical from an alkyl halide could be followed by trapping with a suitable oxygen source, eventually leading to an aldehyde.

Selective Carbonyl Group Transformations

The chemistry of N-alkoxyphthalimides is also relevant to selective carbonyl group transformations. While the primary focus is often on the generation of alkoxy radicals, the phthalimide (B116566) moiety itself can be involved in or influence reactions of carbonyl groups within the same or different molecules. For instance, the presence of the isoindoline-1,3-dione structure can direct the stereochemical outcome of reductions or other additions to nearby carbonyl groups.

Furthermore, the generation of radicals from N-alkoxyphthalimides can be used to initiate transformations of carbonyl compounds. For example, an alkoxy radical could abstract a hydrogen atom from the α-position of a carbonyl compound, leading to an enolate radical that can undergo further reactions. While specific examples involving this compound in selective carbonyl group transformations are not abundant in the provided search results, the general reactivity patterns of N-alkoxyphthalimides suggest their potential utility in this area. researchgate.netaalto.fi

Role as Redox-Active Radical Precursors in Complex Transformations

A key feature of N-alkoxyphthalimides like this compound is their role as redox-active precursors for generating radicals. researchgate.net Single-electron reduction of the N-alkoxyphthalimide leads to the cleavage of the N–O bond, producing an alkoxy radical and the phthalimide anion. researchgate.net This process can be initiated by various means, including photoredox catalysis, making it a highly controllable and versatile method for radical generation. sioc.ac.cn

These redox-active properties are central to their application in complex transformations. The generated alkoxy radicals can participate in a cascade of reactions, including intramolecular hydrogen atom transfer, cyclization, and fragmentation (β-scission), leading to the formation of intricate molecular structures from simple starting materials. mdpi.comnih.gov The ability to trigger these complex events under mild, light-driven conditions makes N-alkoxyphthalimides valuable tools in modern synthetic chemistry. chemrxiv.org

The following table highlights the redox properties and subsequent radical reactions of N-alkoxyphthalimides.

PropertyTriggerIntermediateSubsequent Reactions
Redox-ActiveSingle-electron reduction (e.g., photoredox catalysis)Alkoxy radical1,5-HAT, β-scission, cyclization

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The versatile reactivity of the isoindoline-1,3-dione scaffold and the potential for in-situ generation of reactive intermediates from precursors like this compound make them attractive candidates for integration into MCRs.

For example, the isoindoline-1,3-dione moiety itself can be synthesized through multi-component strategies. researchgate.net Furthermore, the radical intermediates generated from N-alkoxyphthalimides could potentially be intercepted by one or more components in a multi-component reaction sequence, leading to the rapid construction of complex molecules. While specific examples detailing the integration of this compound into MCRs are not explicitly outlined in the search results, the development of new MCRs involving this class of compounds remains an active area of research. nih.gov

Structural Elucidation and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: In the ¹H NMR spectrum of 2-(1-Phenylethoxy)isoindoline-1,3-dione, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the phthalimide (B116566) moiety typically appear in the downfield region (δ 7.7–7.9 ppm), while the protons of the phenoxy group would also reside in the aromatic region (δ 6.9–7.4 ppm). mdpi.com The protons of the ethoxy bridge are more shielded and would appear at higher field strengths. The methine proton (CH) adjacent to the oxygen and the phenyl ring would likely be a quartet, and the methyl (CH₃) protons would present as a doublet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals for this compound would include the characteristic carbonyl carbons of the imide group, which are significantly deshielded and appear far downfield (typically δ 165-170 ppm). The aromatic carbons of both the phthalimide and phenyl rings would generate a series of signals in the δ 120–140 ppm range. nih.gov The aliphatic carbons of the ethoxy linker would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for Isoindoline-1,3-dione Scaffolds Data based on characteristic values for related structures. mdpi.comnih.govorganicchemistrydata.org

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Imide Carbonyl (C=O)N/A165 - 170
Phthalimide Aromatic (C-H)7.7 - 7.9123 - 135
Phenyl Aromatic (C-H)6.9 - 7.4125 - 130
Alkoxy Methine (CH)5.0 - 5.5 (quartet)70 - 80
Alkoxy Methyl (CH₃)1.6 - 1.8 (doublet)20 - 25

Mass Spectrometry Techniques (ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for non-volatile compounds like isoindoline-1,3-dione derivatives. nih.gov

For this compound (C₁₆H₁₃NO₃), the expected monoisotopic mass is approximately 267.09 g/mol . ESI-MS analysis would be expected to show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 268.1 or the sodium adduct [M+Na]⁺ at m/z 290.1. mdpi.com

Tandem mass spectrometry (MS/MS) experiments, often coupled with LC, provide detailed structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation of isoindoline-1,3-dione derivatives often involves characteristic losses of the substituent group attached to the nitrogen atom and cleavage of the imide ring. mdpi.comnih.gov

Table 2: Predicted ESI-MS Fragmentation for this compound

Ion Formula Predicted m/z Description
[M+H]⁺[C₁₆H₁₄NO₃]⁺268.1Protonated molecular ion
[M+Na]⁺[C₁₆H₁₃NO₃Na]⁺290.1Sodium adduct
[M-C₈H₉O]⁺[C₈H₄NO₂]⁺146.0Loss of the phenylethoxy radical
[C₈H₉O]⁺[C₈H₉O]⁺121.1Phenylethoxy cation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FT-IR spectrum of this compound would be dominated by strong absorptions from the carbonyl groups of the imide function. mdpi.comnih.gov

Key expected vibrational frequencies include:

Asymmetric and Symmetric C=O Stretching: Two distinct and strong absorption bands for the imide carbonyl groups, typically found around 1775 cm⁻¹ and 1715 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of medium intensity in the 1600–1450 cm⁻¹ region, corresponding to the benzene (B151609) rings of the phthalimide and phenyl moieties.

C-N Stretching: A band in the 1300–1200 cm⁻¹ region.

C-O Ether Stretching: A strong band, typically in the 1250–1050 cm⁻¹ range, indicating the presence of the phenylethoxy group.

Table 3: Characteristic FT-IR Absorption Bands for Isoindoline-1,3-dione Derivatives mdpi.comupi.eduacgpubs.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
ImideAsymmetric C=O Stretch~1775Strong
ImideSymmetric C=O Stretch~1715Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
EtherC-O Stretch1250 - 1050Strong
Aromatic C-HC-H Bending (out-of-plane)900 - 675Strong

X-ray Crystallography for Precise Molecular Geometry and Stereochemistry

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-Ethylisoindoline-1,3-dione, provides valuable insights. researchgate.net X-ray studies on similar compounds confirm that the phthalimide unit is essentially planar. researchgate.netnih.gov The analysis would also reveal the specific stereochemistry at the chiral center of the 1-phenylethoxy group, defining it as either the (R) or (S) enantiomer, or indicating a racemic mixture in the crystal. Intermolecular forces, such as C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings, are often observed to stabilize the crystal packing. nih.gov

Table 4: Example Crystal Data for a Related Compound: 2-Ethylisoindoline-1,3-dione researchgate.net

Parameter Value
Chemical FormulaC₁₀H₉NO₂
Molecular Weight175.18
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.254
b (Å)4.475
c (Å)13.506
β (°)98.774
Volume (ų)433.3

Chromatographic Techniques for Purity Assessment and Isomer Separation (TLC, Column Chromatography)

Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for purifying it from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for a preliminary assessment of purity. researchgate.net A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). acgpubs.org The compound's retention factor (Rf value) is a characteristic property under specific conditions.

Column Chromatography: For purification on a larger scale, column chromatography is the method of choice. acgpubs.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a solvent system (mobile phase) optimized by TLC. biotech-asia.org Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. This technique is also capable of separating isomers if an appropriate mobile phase is used.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a compound. This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.org

For this compound, with a molecular formula of C₁₆H₁₃NO₃, the theoretical elemental composition can be calculated. The results from an elemental analyzer must fall within a narrow margin (typically ±0.4%) of these theoretical values to be considered a confirmation of the compound's purity and identity. nih.gov When combined with the molecular weight determined by mass spectrometry, the empirical formula is used to confirm the definitive molecular formula.

Table 5: Theoretical Elemental Composition of this compound (C₁₆H₁₃NO₃)

Element Atomic Weight Calculation Percentage (%)
Carbon (C)12.011(16 * 12.011) / 267.2871.89%
Hydrogen (H)1.008(13 * 1.008) / 267.284.90%
Nitrogen (N)14.007(1 * 14.007) / 267.285.24%
Oxygen (O)15.999(3 * 15.999) / 267.2817.96%

Theoretical and Computational Investigations of 2 1 Phenylethoxy Isoindoline 1,3 Dione Chemistry

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of isoindoline-1,3-dione, might interact with a biological target, typically a protein.

For example, in the active site of COX-2, a derivative of isoindoline-1,3-dione was shown to form a hydrogen bond between a carbonyl oxygen atom and the Serine 530 residue, with a bond distance of 2.5 Å. The isoindoline-1,3-dione core itself was found to interact with Trp387, Glycine (B1666218) 526, and Leucine 352. Similarly, interactions with Arg120 and Tyr355 via hydrogen bonds with a carbonyl group have also been observed. These findings highlight the importance of the phthalimide (B116566) group as a pharmacophore that can anchor a molecule within a target's binding site.

Table 1: Examples of Interactions for Isoindoline-1,3-dione Derivatives from Molecular Docking Studies
Target EnzymeInteracting ResiduesType of InteractionReference
Cyclooxygenase-2 (COX-2)Ser530Hydrogen Bond
Cyclooxygenase-2 (COX-2)Trp387π-π Stacking
Cyclooxygenase-2 (COX-2)Leu352π-σ Interaction
Acetylcholinesterase (AChE)Trp286π-π Stacking
Acetylcholinesterase (AChE)Tyr337π-π Stacking
Butyrylcholinesterase (BuChE)Trp82π-π Stacking
Butyrylcholinesterase (BuChE)His438Hydrogen Bond

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. This technique allows for the observation of conformational changes in both the ligand and its target protein, as well as the stability of their interaction over time.

MD simulations have been applied to complexes of isoindoline-1,3-dione derivatives and their target enzymes, such as AChE and BuChE, to assess the stability of the docked poses. By running simulations for tens or hundreds of nanoseconds, researchers can calculate the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD profile over the course of the simulation suggests that the ligand remains securely bound in the active site and that the protein structure is not significantly perturbed by the binding.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict molecular geometry, charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and reactivity descriptors.

For isoindoline-1,3-dione derivatives, DFT calculations have been employed to optimize the molecular geometry and compare it with experimental data from X-ray crystallography. Studies have shown a high degree of correlation between the theoretically predicted and experimentally determined bond lengths and angles, validating the accuracy of the computational models.

Analysis of the molecular electrostatic potential (MEP) map, derived from DFT, can reveal the electron-rich and electron-deficient regions of a molecule. For isoindoline-1,3-dione derivatives, the area around the carbonyl oxygens is typically shown to be nucleophilic (electron-rich), making these atoms likely hydrogen bond acceptors in interactions with biological targets. Conversely, other parts of the molecule may be electrophilic (electron-deficient), indicating sites prone to hydrophobic interactions. The energy gap between the HOMO and LUMO is another critical parameter, as a smaller gap generally implies higher chemical reactivity.

Table 2: Key Parameters from DFT Studies of Isoindoline-1,3-dione Analogs
ParameterInformation ProvidedSignificanceReference
Optimized GeometryBond lengths and anglesValidation of molecular structure
Molecular Electrostatic Potential (MEP)Electron density distributionIdentification of nucleophilic and electrophilic sites
HOMO-LUMO Energy GapElectronic transition energyIndicator of chemical reactivity and stability
Torsion AnglesConformational preferencesComparison with experimental crystal structures

Computational Mechanistic Modeling for Reaction Pathways

Computational modeling can be used to elucidate the mechanisms of chemical reactions, including transition states and reaction energy profiles. This is particularly useful for understanding how isoindoline-1,3-dione derivatives are synthesized or how they might metabolize. While specific mechanistic modeling for 2-(1-phenylethoxy)isoindoline-1,3-dione is not detailed in the provided results, the principles can be applied.

For instance, the synthesis of many isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride (B1165640) with a primary amine. Computational models could be used to investigate the reaction pathway of this process, identifying the transition state structures and calculating the activation energies for each step. This would provide a deeper understanding of the reaction kinetics and help optimize reaction conditions.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are instrumental in developing SAR models by correlating calculated molecular properties (descriptors) with experimentally measured activities.

For the isoindoline-1,3-dione class of compounds, computational SAR studies have been crucial in guiding the design of more potent and selective inhibitors. By systematically modifying the substituent attached to the nitrogen atom of the isoindoline-1,3-dione core and calculating properties such as lipophilicity (LogP), molecular weight, and electronic parameters, researchers can build predictive models.

For example, in a series of derivatives designed as AChE inhibitors, the introduction of different groups on a piperazine (B1678402) ring attached to the isoindoline-1,3-dione scaffold led to varying inhibitory potencies. Computational analysis can reveal that specific substitutions, such as adding a benzyl (B1604629) group, enhance π-π interactions in the active site, leading to higher activity. These insights allow for the rational, structure-guided design of new analogs with improved therapeutic potential.

Article on this compound Forthcoming Pending Further Research

An in-depth article on the molecular-level biological activity of the chemical compound this compound cannot be generated at this time due to a lack of available scientific research on this specific molecule.

Initial searches for detailed research findings, including molecular targets and mechanisms of biological activity for "this compound," have not yielded the specific data required to produce a thorough and scientifically accurate article as per the requested outline.

While general information exists for the broader class of isoindoline-1,3-dione (or phthalimide) derivatives, which are known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects, this information is not specific to the 2-(1-Phenylethoxy) substituent. researchgate.netnih.govucl.ac.uk The user's request for an article focusing solely on "this compound" and its specific molecular mechanisms cannot be fulfilled without dedicated studies on this particular compound.

For context, research into other isoindoline-1,3-dione derivatives has identified various mechanisms of action. For instance, certain derivatives have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.govnih.gov Other studies have focused on their ability to suppress the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS), indicating anti-inflammatory potential. elsevierpure.comnih.gov Additionally, some phthalimide derivatives have been investigated as cyclooxygenase (COX-1 and COX-2) inhibitors. nih.govnih.gov

However, the specific biological activities and molecular-level mechanisms are highly dependent on the nature of the substituent attached to the isoindoline-1,3-dione core. Without peer-reviewed literature detailing such studies for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research and publication of studies specifically investigating this compound are necessary before a comprehensive article on its molecular-level biological activity can be written.

Strictly Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effects

Enzyme Inhibition Mechanisms at the Molecular Level

Research into isoindoline-1,3-dione derivatives has elucidated specific mechanisms of enzyme inhibition at the molecular level. While direct studies on 2-(1-Phenylethoxy)isoindoline-1,3-dione are not extensively detailed in the available literature, the behavior of its core structure in complex with various enzymes provides a foundational understanding of its potential inhibitory actions.

Cholinesterase (AChE and BuChE) Inhibition: Active Site Interactions and Binding Modes

Derivatives built on the isoindoline-1,3-dione scaffold have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission. nih.govresearchgate.net Molecular docking and kinetic studies of these related compounds suggest that inhibition is achieved through specific interactions within the enzyme active sites. nih.govnih.gov

The isoindoline-1,3-dione moiety is a significant pharmacophore that can interact with the peripheral anionic site (PAS) of cholinesterases. nih.gov For potent isoindolin-1,3-dione-based acetohydrazide inhibitors of AChE, molecular modeling has revealed multiple hydrogen bonds. The carbonyl groups of the isoindoline-1,3-dione ring can form hydrogen bonds with residues such as Arg296 and Phe295 located in the acyl pocket of the AChE active site. nih.gov Additional hydrogen bonding can occur between the linker portions of these molecules and residues like Tyr124 and Tyr337 in the PAS. nih.gov

In the case of BuChE, a potent derivative demonstrated a hydrogen bond between a carbonyl group of the isoindoline-1,3-dione core and the amino acid residue Glu197. nih.gov Furthermore, the phenoxy ring of this inhibitor established a pi-pi stacking interaction with Phe329, enhancing its binding affinity. nih.gov These interactions highlight a competitive mode of inhibition for the most effective compounds. nih.gov

Table 1: Key Molecular Interactions of Isoindoline-1,3-dione Derivatives with Cholinesterases

EnzymeInteracting ResidueType of InteractionReference
AChE Arg296, Phe295Hydrogen Bond (with C=O of isoindoline) nih.gov
Tyr124, Tyr337Hydrogen Bond (with linker) nih.gov
Catalytic & Peripheral SitesGeneral Interaction nih.gov
BuChE Glu197Hydrogen Bond (with C=O of isoindoline) nih.gov
Phe329Pi-pi Stacking nih.gov
Ser267Hydrogen Bond (with linker) nih.gov

Cyclooxygenase (COX) Inhibition: Binding Characteristics and Selectivity

The isoindoline-1,3-dione framework is also a key feature in a number of cyclooxygenase (COX) inhibitors. nih.govijlpr.commdpi.com These enzymes, COX-1 and COX-2, are central to the inflammatory pathway. Studies on various N-substituted isoindoline-1,3-dione derivatives show that they can inhibit both isoforms, with some compounds exhibiting selectivity for one over the other. nih.govnih.gov

Molecular docking simulations indicate that these compounds bind within the active sites of both COX-1 and COX-2. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov For COX-1, hydrogen bonds have been observed between the oxygen atoms of the inhibitor and key residues such as Ser530, Ser353, Arg120, and Ala527. nih.gov The isoindoline-1,3-dione portion of the molecule can also engage in pi-pi stacking with Trp387 and other pi-sigma or pi-alkyl interactions. nih.gov

For COX-2, potent inhibitors form hydrogen bonds with residues like Arg120 and Tyr355. nih.gov The isoindole-1,3(2H)-dione part of the molecule is stabilized by interactions such as pi-sigma with Leu352 and pi-alkyl with Ala523 and Val523. nih.gov The selectivity of certain derivatives for COX-2 is an area of active investigation, with some compounds showing a higher COX-2/COX-1 affinity ratio than reference drugs like meloxicam. nih.govnih.gov Conversely, other aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated non-selective inhibition of both COX-1 and COX-2. nih.govresearchgate.net

Table 2: Predicted Binding Interactions of Isoindoline-1,3-dione Derivatives in COX Active Sites

EnzymeInteracting ResidueType of InteractionReference
COX-1 Ser530, Ser353, Arg120, Ala527Hydrogen Bond nih.gov
Trp387Pi-pi Stacking nih.gov
Gly526Amide-pi Stacked nih.gov
Leu352Pi-sigma nih.gov
COX-2 Arg120, Tyr355Hydrogen Bond nih.gov
Leu352Pi-sigma nih.gov
Ala523, Val523Pi-alkyl nih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Metal Ion Chelation and Aromatic Interactions

The isoindoline-1,3-dione scaffold has been successfully incorporated into potent inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), a non-heme Fe(II) enzyme that is a target for herbicides. nih.govwikipedia.org The inhibitory mechanism of these compounds involves crucial interactions within the enzyme's active site, including metal chelation and aromatic contacts. nih.gov

X-ray crystallography of a pyrazole-isoindoline-1,3-dione hybrid in complex with HPPD revealed that the inhibitor's effectiveness stems from a dual-interaction mode. Firstly, the two carbonyl groups of the 2-benzoylethen-1-ol fragment of the inhibitor form a bidentate chelating interaction with the catalytic metal ion (typically iron) in the active site. nih.gov Secondly, the isoindoline-1,3-dione moiety itself engages in significant π-π stacking interactions with the aromatic side chains of Phe381 and Phe424, which helps to anchor the inhibitor in the correct orientation. nih.gov Additionally, water-mediated hydrogen bonds have been observed between the inhibitor and other residues like Asn282, further stabilizing the enzyme-inhibitor complex. nih.gov These combined interactions lead to potent inhibition of the enzyme. nih.gov

Intermolecular Interactions with Biological Macromolecules

Binding to Cellular Components (e.g., Cell Membranes, Cytochrome P450 Enzymes)

The interaction of small molecules with cellular structures like membranes and metabolic enzymes is critical. The phthalimide (B116566) moiety, which forms the core of isoindoline-1,3-dione, is hydrophobic. This characteristic is known to enhance the ability of compounds containing it to traverse biological membranes. mdpi.com

Regarding metabolic enzymes, Cytochrome P450 (CYP) enzymes are a major family responsible for the biotransformation of a vast number of chemicals. nih.gov While direct metabolic studies on this compound are scarce, the structural features of the molecule suggest a potential for interaction. The presence of two aromatic rings and potential hydrogen bond acceptor sites are features consistent with ligands that bind to certain CYP active sites, such as CYP2W1. nih.gov The specific CYP isoforms that might interact with this compound would depend on the precise shape and electronic properties of the active sites of the various enzymes. nih.goviu.edu

Protein Binding Studies (e.g., Bovine Serum Albumin)

Serum albumins are the most abundant proteins in the bloodstream and play a key role in the transport and disposition of many molecules. Bovine Serum Albumin (BSA) is often used as a model protein in such studies due to its structural homology with Human Serum Albumin (HSA). nih.govrsc.org

The interaction between a lipophilic isoindoline-1,3-dione derivative and BSA has been investigated using spectroscopic methods. mdpi.comnih.gov The findings indicated that the compound binds to BSA, causing a quenching of the protein's intrinsic fluorescence through a static mechanism, which implies the formation of a ground-state complex. mdpi.comnih.gov

Thermodynamic analysis of the interaction revealed that the binding process is spontaneous. mdpi.comnih.gov The primary forces driving the formation of the complex were identified as van der Waals forces and hydrogen bonding. mdpi.comnih.gov Site probe experiments determined that the compound binds preferentially to Site II, located in subdomain IIIA of the BSA molecule. mdpi.comnih.gov

Table 3: Binding Parameters for the Interaction of an Isoindoline-1,3-dione Derivative with Bovine Serum Albumin (BSA)

ParameterValue (at 298 K)IndicationReference
Binding Constant (Kb) 2.5 x 105 L·mol-1Strong binding affinity mdpi.comnih.gov
Number of Binding Sites (n) ~1A single binding site mdpi.comnih.gov
Gibbs Free Energy (ΔG⁰) NegativeSpontaneous binding process mdpi.comnih.gov
Enthalpy Change (ΔH⁰) NegativeEnthalpy-driven interaction mdpi.comnih.gov
Entropy Change (ΔS⁰) NegativeInvolvement of H-bonds/van der Waals mdpi.comnih.gov

Structure-Mechanism Relationships Dictating Molecular Efficacy

The biological activity of this compound is not a monolithic property but rather a finely tuned outcome of its molecular architecture. The arrangement of its phenylethoxy and isoindoline-1,3-dione moieties, along with the nature and position of any substituents, plays a pivotal role in its interaction with biological targets.

Influence of Substituent Position and Nature on Binding Affinity and Inhibitory Mechanism

The affinity of this compound for its biological targets and its subsequent inhibitory mechanism are highly sensitive to the presence and placement of substituents on its aromatic rings. Research into related isoindoline-1,3-dione derivatives has established that the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its binding capabilities. mdpi.comnih.gov

For instance, in analogous isoindoline-1,3-dione structures, the presence of an aromatic moiety is considered important for affinity towards certain enzymes. nih.gov The introduction of lipophilic groups can enhance the interaction with hydrophobic pockets within a target protein. nih.gov Studies on related compounds have shown that halogenation of the isoindoline-1,3-dione ring can increase certain biological activities, with brominated derivatives sometimes proving more effective than chlorinated ones. researchgate.net

Specifically for derivatives targeting acetylcholinesterase, substitutions on a benzyl (B1604629) moiety attached to the isoindoline-1,3-dione have been explored. nih.gov In some cases, substitutions did not significantly alter the inhibitory activity, suggesting that the size of the substituent might be a critical factor. nih.gov For example, the similarity in size between a fluoro group and a hydrogen atom was proposed as a reason for comparable activities. nih.gov Conversely, other studies on different isoindoline-1,3-dione derivatives have shown that para-methyl substituted compounds can exhibit improved inhibitory activities compared to their chloro-substituted counterparts. nih.gov

These findings from related compounds underscore the principle that the nature and position of substituents are key determinants of binding affinity. The electronic effects (electron-donating or electron-withdrawing) and the steric bulk of the substituents can either promote or hinder the optimal orientation of the molecule within the active site of a target protein.

Substituent TypeGeneral Effect on Related Isoindoline-1,3-dione Derivatives
Aromatic MoietiesConsidered important for affinity to certain enzymes. nih.gov
Lipophilic GroupsMay enhance interaction with hydrophobic pockets. nih.gov
Halogens (on isoindoline-1,3-dione)Can increase certain biological activities. researchgate.net
Methyl (on benzyl group)Has shown improved inhibitory activity in some derivatives. nih.gov
Fluoro (on benzyl group)Showed comparable activity to unsubstituted compounds in some cases. nih.gov

Stereochemical Implications for Molecular Recognition and Activity

The this compound molecule possesses a chiral center at the carbon atom of the ethoxy bridge that is attached to the phenyl group. This gives rise to two stereoisomers, the (R)- and (S)-enantiomers. The spatial arrangement of the phenyl group, the methyl group, and the oxygen atom around this chiral center is critical for molecular recognition by its biological target.

It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities. This is because the binding sites of proteins and enzymes are themselves chiral, creating a diastereomeric interaction with the enantiomers of a ligand. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind with lower affinity or not at all.

Future Research Directions and Translational Perspectives for 2 1 Phenylethoxy Isoindoline 1,3 Dione

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of synthetic routes to 2-(1-Phenylethoxy)isoindoline-1,3-dione and its analogs is a foundational area for future research. Current syntheses of N-alkoxyisoindoline-1,3-diones often rely on classical condensation reactions. Future efforts should focus on the development of more efficient and sustainable methodologies. This includes the exploration of greener solvents, milder reaction conditions, and atom-economical approaches to minimize waste and environmental impact. The development of one-pot syntheses that combine multiple reaction steps into a single, streamlined process would also represent a significant improvement in efficiency.

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is key to unlocking its full potential. Future research should be directed towards the discovery and application of novel catalytic systems to enable selective modifications of the molecule. This includes the use of transition metal catalysts for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. Furthermore, the development of organocatalytic methods for the functionalization of the isoindoline (B1297411) core or the phenylethoxy side chain would provide a valuable, metal-free alternative.

Advanced Strategies for Chiral Resolution and Enantioselective Synthesis

The 1-phenylethoxy group in this compound contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. As the biological activity of chiral molecules can differ significantly between enantiomers, the development of methods for their separation (chiral resolution) and selective synthesis (enantioselective synthesis) is of paramount importance. Future research should focus on advanced chromatographic techniques for chiral resolution and the design of chiral catalysts or auxiliaries to control the stereochemical outcome of the synthesis, yielding enantiomerically pure forms of the compound.

Elucidation of Complex Radical Cascades and Mechanistic Pathways

N-Alkoxyisoindoline-1,3-diones are known to be effective precursors for the generation of nitrogen-centered radicals under mild conditions. A deeper understanding of the radical cascades and mechanistic pathways involving this compound is a critical area for future investigation. This includes detailed kinetic and computational studies to map out the reaction intermediates and transition states. Elucidating these complex mechanisms will enable more precise control over the reactivity of the molecule and the development of novel synthetic transformations.

Emerging Applications in Materials Science

The unique chemical structure of this compound suggests potential applications in the field of materials science. The aromatic isoindoline core and the phenylethoxy group could be leveraged in the design of novel organic electronic materials. For instance, polymers incorporating this scaffold may exhibit interesting photophysical or charge-transport properties. Furthermore, its ability to generate radicals upon stimulation suggests potential use as a photoinitiator in polymerization processes, particularly for the creation of well-defined polymer architectures.

Deeper Molecular and Theoretical Investigations into Biological Systems

To explore the translational potential of this compound, in-depth molecular and theoretical investigations into its interactions with biological systems are necessary. This includes computational modeling and docking studies to predict potential protein targets and binding modes. Subsequent in vitro assays would then be required to validate these predictions and to understand the compound's mechanism of action at a molecular level. These studies are crucial for identifying any potential therapeutic applications.

Rational Design of Next-Generation Scaffolds for Targeted Molecular Recognition

Building upon the foundational knowledge gained from the aforementioned research areas, the rational design of next-generation scaffolds based on this compound for targeted molecular recognition is a long-term goal. By systematically modifying the structure of the molecule, it may be possible to develop derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors. This approach, which combines computational design with synthetic chemistry and biological evaluation, holds the promise of developing novel molecular probes or therapeutic agents.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test alternative catalysts (e.g., p-toluenesulfonic acid) to enhance etherification efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents to balance reactivity and side-product formation.
  • Temperature Gradients : Perform kinetic studies at 60–120°C to identify optimal thermal conditions for intermediate stability .
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the phenylethoxy group (e.g., δ 4.5–5.0 ppm for ether-linked protons) and isoindoline-dione core (δ 7.6–8.2 ppm for aromatic protons) .
  • FT-IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and ether (C-O-C) vibrations at ~1100–1250 cm⁻¹ .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₃NO₃) with <2 ppm mass error .

Q. Advanced: How can advanced techniques resolve structural ambiguities?

  • X-ray Crystallography : Resolve stereochemistry and crystal packing effects, as demonstrated for 2-(6-Phenylhex-5-yn-1-yl)isoindoline-1,3-dione .
  • 2D NMR (COSY, HSQC) : Elucidate coupling networks to distinguish regioisomers or confirm substituent positions .
  • Dynamic NMR : Study conformational flexibility of the phenylethoxy group under variable-temperature conditions .

Basic: What biological activities have been reported for isoindoline-1,3-dione derivatives?

Methodological Answer:
Isoindoline-1,3-dione derivatives exhibit diverse bioactivities:

  • Antimicrobial : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity against Candida albicans (MIC ~8 µg/mL) .
  • Neuroprotective : 2-(Hydroxyalkyl) derivatives inhibit acetylcholinesterase (IC₅₀ ~0.5 µM) for Alzheimer’s research .
  • Anticancer : Silicon-containing analogs disrupt microtubule dynamics (e.g., IC₅₀ ~10 µM in HeLa cells) .

Q. Advanced: How are structure-activity relationships (SARs) studied for phenylethoxy substituents?

  • Substituent Scanning : Synthesize analogs with halogens, methoxy, or alkyl groups on the phenyl ring to assess electronic/steric effects on target binding .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (e.g., dione carbonyls) and hydrophobic regions (phenylethoxy) using software like Schrödinger .
  • Metabolic Stability Assays : Compare logP (e.g., ~1.7–2.5) and microsomal half-lives to optimize pharmacokinetics .

Basic: How do environmental factors influence the stability of this compound during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as UV exposure cleaves ether bonds in related compounds .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dione ring, which degrades purity by ~15% over 6 months at 25°C .
  • Oxidative Stability : Add antioxidants (e.g., BHT) to ethanolic stock solutions to suppress radical-mediated decomposition .

Q. Advanced: What methodologies assess degradation pathways?

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hrs) or H₂O₂ (3%, 24 hrs) and analyze degradants via LC-MS .
  • Accelerated Stability Testing : Use Q10 rule to predict shelf life at 40°C/75% RH and correlate with Arrhenius kinetics .
  • Solid-State NMR : Monitor crystallinity changes during storage to link physical form degradation to chemical instability .

Basic: What computational methods assist in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., carbonyl carbons) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify aggregation-prone conformations .
  • pKa Prediction : Use software like MarvinSuite to estimate acidity (e.g., dione protons ~10–12) and guide reaction planning .

Q. Advanced: How can molecular docking design derivatives with enhanced binding affinity?

  • Target-Specific Docking : Dock into acetylcholinesterase (PDB: 4EY7) or CYP51 (PDB: 5TZ1) active sites using AutoDock Vina .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to rank analogs by predicted binding energy .
  • QSAR Models : Train machine learning algorithms on bioactivity datasets to predict IC₅₀ values for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.